molecular formula C28H32N2O5 B14088968 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088968
M. Wt: 476.6 g/mol
InChI Key: IPIHEOOLGKBFEA-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a methoxy group, and a morpholinyl propyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno-pyrrole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, while the morpholinyl propyl side chain is attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chromeno-pyrrole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The morpholinyl propyl side chain can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structural features and potential biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

6-methoxy-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O5/c1-18(2)19-5-7-20(8-6-19)25-24-26(31)22-10-9-21(33-3)17-23(22)35-27(24)28(32)30(25)12-4-11-29-13-15-34-16-14-29/h5-10,17-18,25H,4,11-16H2,1-3H3

InChI Key

IPIHEOOLGKBFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC

Origin of Product

United States

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